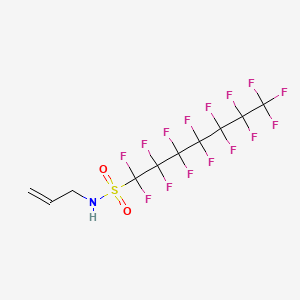![molecular formula C13H4F5N B12843187 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12843187.png)
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbonitrile is a fluorinated aromatic compound characterized by the presence of five fluorine atoms and a nitrile group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable precursor, such as a halogenated biphenyl, reacts with a nucleophile like potassium fluoride in the presence of a polar aprotic solvent . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Potassium fluoride: for nucleophilic substitution.
Hydrogen gas: and for reduction reactions.
Palladium catalysts: for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group yields an amine, while substitution reactions can introduce various functional groups onto the biphenyl scaffold .
Applications De Recherche Scientifique
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Investigated for its potential as a building block in drug discovery and development.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.
Catalysis: Employed as a ligand in catalytic systems to enhance reaction efficiency and selectivity.
Mécanisme D'action
The mechanism by which 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbonitrile exerts its effects is primarily through its interactions with other molecules. The presence of multiple fluorine atoms enhances its electron-withdrawing properties, making it a strong electrophile. This allows it to participate in various chemical reactions, such as nucleophilic substitution and coupling reactions. The nitrile group also contributes to its reactivity by providing a site for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4’,5,6-Pentafluoro-4-iodo-1,1’-biphenyl: Similar structure but with an iodine atom instead of a nitrile group.
Decafluorobiphenyl: Contains ten fluorine atoms but lacks a nitrile group.
2,3,4,5,6-Pentafluorobenzyl bromide: A related compound with a bromine atom attached to a pentafluorobenzyl group.
Uniqueness
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbonitrile is unique due to the combination of its fluorinated biphenyl structure and the presence of a nitrile group. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and organic synthesis.
Propriétés
Formule moléculaire |
C13H4F5N |
|---|---|
Poids moléculaire |
269.17 g/mol |
Nom IUPAC |
4-(2,3,4,5,6-pentafluorophenyl)benzonitrile |
InChI |
InChI=1S/C13H4F5N/c14-9-8(7-3-1-6(5-19)2-4-7)10(15)12(17)13(18)11(9)16/h1-4H |
Clé InChI |
LHUKISKVNWDUAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B12843111.png)



![4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine](/img/structure/B12843136.png)


![(5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12843168.png)



![(1S,5S,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12843195.png)

